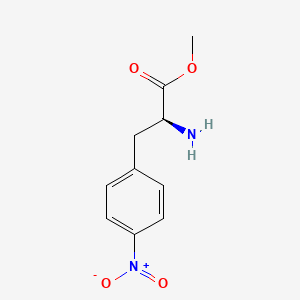

4-Nitro-phenylalanine methyl ester

Description

Contextual Framework: Unnatural Amino Acid Derivatives in Contemporary Science

Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical proteinogenic amino acids. nih.gov Their introduction into peptides and proteins represents a powerful strategy to expand the functional repertoire of these biomolecules, offering novel chemical and physical properties. nih.govresearchgate.net UAAs are instrumental in modern medicinal chemistry and protein engineering, enabling the development of peptides with enhanced stability, improved receptor affinity and selectivity, and increased resistance to proteolytic degradation. researchgate.netbenthamscience.com The synthesis of these non-natural building blocks can be achieved through chemical modifications of natural amino acids or by employing enzymatic methods. researchgate.net This expansion of the genetic code allows for the creation of proteins with tailored functionalities, paving the way for new therapeutic agents and research tools. nih.gov

Research Trajectory and Evolving Applications of 4-Nitro-L-phenylalanine Methyl Ester

Initially recognized as a useful building block in organic synthesis, 4-Nitro-L-phenylalanine methyl ester has seen its applications evolve significantly. biosynth.com It serves as a crucial intermediate in the synthesis of various pharmaceuticals and bioactive molecules. chemimpex.comchemimpex.com Its utility in peptide synthesis is well-established, where the nitro group offers a site for further chemical modification. sigmaaldrich.comsigmaaldrich.com

More recently, research has focused on harnessing the unique spectroscopic properties of the nitro group. 4-Nitro-L-phenylalanine, the parent amino acid of the methyl ester, has been successfully incorporated into proteins as a fluorescent probe and a vibrational reporter. researchgate.net Specifically, its nitro symmetric stretching frequency is sensitive to the local protein environment, providing a powerful tool for studying protein structure and dynamics with minimal perturbation. researchgate.netnih.govacs.org This dual functionality as both a synthetic intermediate and a spectroscopic probe underscores its growing importance in bio-investigation.

Overarching Significance in Molecular Design and Bio-Investigation

The significance of 4-Nitro-L-phenylalanine methyl ester in molecular design stems from its role as a versatile scaffold. biosynth.com The presence of the nitro group on the phenyl ring enhances its reactivity, making it a valuable component for creating complex molecules and functionalized materials. chemimpex.com In peptide design, the introduction of this UAA can induce or stabilize specific secondary structures, a critical aspect of creating peptidomimetics with desired biological activities. researchgate.net

In the realm of bio-investigation, its application as a molecular probe has opened new avenues for exploring biological systems. By incorporating it into proteins, researchers can gain insights into local environmental changes, protein folding, and intermolecular interactions. researchgate.netnih.gov The ability to act as a fluorescence quencher further expands its utility in studying protein conformation and dynamics. researchgate.net This non-invasive, site-specific probing capability is invaluable for understanding the intricate workings of biological machinery at the molecular level.

Interactive Data Table: Physicochemical Properties of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 17193-40-7 | biosynth.comchemimpex.comsigmaaldrich.comnih.gov |

| Molecular Formula | C₁₀H₁₃ClN₂O₄ | biosynth.comnih.gov |

| Molecular Weight | 260.67 g/mol | sigmaaldrich.comnih.govnih.gov |

| Appearance | White to off-white/light yellow powder or crystal | chemimpex.comvwr.comtcichemicals.com |

| Melting Point | 208-214 °C | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Purity | ≥97% | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Optical Rotation | [α]D20 = +7.0 to +10.0° (c=1 in H₂O) | vwr.comtcichemicals.com |

Detailed Research Findings: 4-Nitro-L-phenylalanine as a Spectroscopic Probe

A notable study demonstrated the utility of L-4-nitrophenylalanine as an infrared (IR) probe to investigate local protein environments. The researchers incorporated this unnatural amino acid into the superfolder green fluorescent protein (sfGFP). researchgate.netnih.govacs.org The key findings are summarized below:

| Parameter | Observation | Significance | Source(s) |

| Spectroscopic Signal | The symmetric stretching frequency of the nitro group is sensitive to the polarity of its environment. | Allows for the detection of changes in the local protein environment with high precision. | researchgate.netnih.govacs.org |

| Isotopic Labeling | Utilizing ¹⁵N isotopic labeling of the nitro group allowed for the unambiguous assignment of its vibrational frequency. | This technique enhances the specificity and accuracy of the IR measurements within a complex protein. | researchgate.netnih.gov |

| Environmental Sensitivity | A significant red-shift of 7.7 cm⁻¹ in the ¹⁴NO₂ symmetric stretching frequency was observed when the probe was moved from a solvent-exposed to a partially buried position within the protein. | This demonstrates the high sensitivity of L-4-nitrophenylalanine as a probe for local protein structure and solvent accessibility. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFUQQWIXMPZFU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Nitro L Phenylalanine Methyl Ester

Established and Novel Synthetic Routes

The synthesis of 4-Nitro-L-phenylalanine methyl ester can be achieved through several established and emerging methodologies, primarily involving the modification of phenylalanine precursors or building the molecule through stereoselective techniques.

Direct Functionalization of Phenylalanine Precursors and Esterification Protocols

The most common and direct route to 4-Nitro-L-phenylalanine and its esters involves the nitration of L-phenylalanine. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. researchgate.net The reaction conditions, such as temperature and reaction time, are crucial to maximize the yield of the desired para-substituted product and minimize the formation of by-products like the ortho-isomer. researchgate.net Research has shown that using a tubular reactor for nitration can improve yields up to 80.9% by suppressing the formation of dimeric by-products that can occur in batch reactors. researchgate.net

Following nitration, the resulting 4-nitro-L-phenylalanine is converted to its methyl ester. A standard laboratory procedure for this esterification involves reacting the amino acid with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. This process yields the corresponding methyl ester hydrochloride salt, a stable, solid compound suitable for use in further reactions like peptide synthesis. google.comsigmaaldrich.comorgsyn.org

| Reactor Type | Reagents | Temperature | Time | Yield of 4-Nitro-L-phenylalanine | Reference |

|---|---|---|---|---|---|

| Batch Reactor | Conc. H₂SO₄ / Conc. HNO₃ (2:1 v/v) | 0°C | 3 h | 65.2% | researchgate.net |

| Tubular Reactor | Conc. H₂SO₄ / Conc. HNO₃ (2:1 v/v) | 50°C | 5 min | 80.9% | researchgate.net |

Stereoselective Synthesis and Enantiomeric Resolution Techniques

Maintaining the stereochemical integrity of the chiral center is paramount. Methodologies have been developed to either directly synthesize the desired enantiomer or resolve a racemic mixture.

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolution steps. The enzymatic synthesis of D-phenylalanine analogues, including D-4-nitrophenylalanine, has been explored as a valuable method. nih.gov Enzymes such as D-amino acid transaminases and engineered D-amino acid dehydrogenases can catalyze the reductive amination of the corresponding α-keto acid (4-nitrophenylpyruvic acid) to produce the desired D-amino acid with high enantiopurity. nih.gov

Organocatalysis also presents a powerful strategy for the asymmetric synthesis of amino acid derivatives. researchgate.netacs.org Chiral organocatalysts, such as those based on cinchona alkaloids or squaramides, can be employed to direct the stereochemical outcome of reactions that form the chiral center, offering a metal-free alternative for producing enantiomerically enriched amino acids. researchgate.netacs.org

Crystallization-induced asymmetric transformation is a dynamic resolution technique that can efficiently convert a mixture of diastereomers into a single, desired stereoisomer. This process involves the epimerization of two diastereomers in solution while one diastereomer selectively crystallizes due to its lower solubility. sci-hub.se

In the context of amino acid derivatives, a racemic amino acid ester could be derivatized with a chiral auxiliary. The resulting mixture of diastereomeric esters is then subjected to conditions that allow for equilibration (epimerization at the α-carbon). As one diastereomer crystallizes out of the solution, the equilibrium shifts, ultimately transforming the mixture into a single, solid, enantiomerically pure product. sci-hub.se This technique has been successfully applied to various amino acid derivatives, demonstrating its potential for the large-scale production of enantiopure compounds. sci-hub.se

Controlled Derivatization and Functional Group Interconversions

The functional groups on 4-Nitro-L-phenylalanine methyl ester, particularly the nitro group, allow for a range of chemical transformations to produce new and useful derivatives.

Reduction of the Nitro Moiety to Amino Functionalities

The reduction of the aromatic nitro group to a primary amine is one of the most important transformations of this compound, yielding 4-amino-L-phenylalanine methyl ester. This derivative is a valuable building block for peptides and other complex molecules. Several methods are available to achieve this reduction with high efficiency and chemoselectivity. masterorganicchemistry.comwikipedia.org

Common methods include:

Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.orgcommonorganicchemistry.com Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. commonorganicchemistry.com For substrates containing sensitive groups like halides, Raney Nickel may be preferred to avoid dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: The reduction can also be accomplished using an active metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org

Other Reagents: Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other reducible functionalities. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like nickel(II) acetate (B1210297) has also been shown to effectively reduce aromatic nitro compounds to amines at room temperature. orientjchem.org

| Reagent/System | General Conditions | Key Features | Reference |

|---|---|---|---|

| H₂ / Pd-C | Hydrogen gas, Palladium on Carbon catalyst, often in a solvent like methanol or ethanol. | Highly efficient, common lab/industrial method. Can also reduce other functional groups. | commonorganicchemistry.com |

| H₂ / Raney Ni | Hydrogen gas, Raney Nickel catalyst. | Effective, often used when dehalogenation is a concern with Pd/C. | wikipedia.orgcommonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Iron powder in the presence of a strong or weak acid. | Classic, cost-effective method. | masterorganicchemistry.comwikipedia.org |

| SnCl₂ | Tin(II) chloride, often in an alcohol solvent or with HCl. | Mild conditions, good for substrates with other reducible groups. | wikipedia.org |

| NaBH₄ / Ni(OAc)₂·4H₂O | Sodium borohydride with a nickel catalyst in a solvent like wet acetonitrile. | Mild, room temperature conditions with high yields. | orientjchem.org |

Ester Hydrolysis and Amidation Reactions for Conjugate Formation

The ester and amino groups of 4-nitro-L-phenylalanine methyl ester are primary sites for chemical reactions to form larger, more complex molecules known as conjugates. These reactions are fundamental in peptide synthesis and the development of targeted therapeutic agents. chemimpex.com

Ester Hydrolysis:

The methyl ester of 4-nitro-L-phenylalanine methyl ester can be hydrolyzed to yield the corresponding carboxylic acid, 4-nitro-L-phenylalanine. This reaction is typically carried out under basic conditions, for instance, using an aqueous solution of a base like sodium hydroxide, followed by acidification to protonate the carboxylate. The resulting free carboxylic acid is a key building block for forming amide bonds through coupling reactions with other amino acids or amine-containing molecules. While specific studies detailing the hydrolysis of the 4-nitro derivative are not abundant, the general principles of amino acid ester hydrolysis are well-established. For example, the hydrolysis of the parent compound, L-phenylalanine methyl ester, is a known process. cdnsciencepub.com

Amidation Reactions:

Amidation, the formation of an amide bond, is a cornerstone of peptide chemistry. The free amino group of 4-nitro-L-phenylalanine methyl ester can react with the activated carboxyl group of another amino acid or molecule to form a peptide bond. Conversely, after hydrolysis of its methyl ester, the resulting 4-nitro-L-phenylalanine can have its carboxyl group activated to react with the amino group of another compound.

Standard peptide coupling reagents are employed for these transformations. The choice of coupling reagent and reaction conditions is critical to ensure high yields and prevent side reactions or racemization at the chiral center. The resulting peptide conjugates incorporating the 4-nitro-L-phenylalanine moiety are of interest in medicinal chemistry due to the unique electronic properties conferred by the nitro group. chemimpex.com

| Reaction Type | Reactant | Key Reagents | Product | Significance |

| Ester Hydrolysis | 4-Nitro-L-phenylalanine methyl ester | Base (e.g., NaOH), then Acid (e.g., HCl) | 4-Nitro-L-phenylalanine | Formation of the free carboxylic acid for subsequent amidation. |

| Amidation (N-terminus) | 4-Nitro-L-phenylalanine methyl ester | Activated carboxylic acid, Coupling reagent | Peptide Conjugate | Elongation of a peptide chain from the N-terminus. |

| Amidation (C-terminus) | 4-nitro-L-phenylalanine (from hydrolysis) | Amine-containing molecule, Coupling reagent | Amide Conjugate | Attachment of a molecule to the C-terminus. |

Ligand Formation and Metal Complexation Strategies

The chemical structure of 4-nitro-L-phenylalanine methyl ester and its derivatives allows them to act as ligands, binding to metal ions to form coordination complexes. The amino acid backbone provides potential coordination sites through the amino group and the carbonyl oxygen of the ester (or the carboxylate group after hydrolysis).

Research has shown that amino acids and their derivatives can form stable complexes with a variety of metal ions. For instance, a new ligand, [N-(4-nitrobenzoyl amino)-thioxomethyl] phenylalanine, was synthesized and used to prepare complexes with metal ions such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), and Hg(II). researchgate.net The resulting complexes were characterized to determine their geometry, with most exhibiting a tetrahedral structure, while the copper and palladium complexes were found to be square planar. researchgate.net

In another study, the interaction of various metal derivatives of 5, 10, 15, 20-tetrakis(4-sulfonatophenyl)porphyrin with aromatic amino acids, including L-phenylalanine, was investigated. mdpi.com The study highlighted the role of the metal ion in modulating the steric properties of the resulting supramolecular adducts. mdpi.com For example, Cu(II) and Pt(II) typically form four-coordinate, square planar complexes, while Zn(II) is often five-coordinate, and Co(II) can be six-coordinate. mdpi.com These findings underscore the versatility of amino acid derivatives in forming a diverse range of metal complexes with varied geometries and properties.

The formation of such metal complexes can influence the biological activity and physicochemical properties of the parent amino acid derivative, opening avenues for applications in areas such as catalysis, materials science, and bioinorganic chemistry. chemimpex.comresearchgate.net

| Metal Ion | Ligand | Resulting Complex Geometry | Reference |

| Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | [N-(4-nitrobenzoyl amino)-thioxomethyl] phenylalanine | Tetrahedral | researchgate.net |

| Cu(II), Pd(II) | [N-(4-nitrobenzoyl amino)-thioxomethyl] phenylalanine | Square Planar | researchgate.net |

| Cu(II), Pt(II) | 5, 10, 15, 20-tetrakis(4-sulfonatophenyl)porphyrin and L-phenylalanine | Square Planar | mdpi.com |

| Zn(II) | 5, 10, 15, 20-tetrakis(4-sulfonatophenyl)porphyrin and L-phenylalanine | Penta-coordinated | mdpi.com |

| Co(II) | 5, 10, 15, 20-tetrakis(4-sulfonatophenyl)porphyrin and L-phenylalanine | Hexa-coordinated | mdpi.com |

Advanced Spectroscopic and Analytical Characterization for Research Oriented Investigations

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone for the analysis of 4-Nitro-phenylalanine methyl ester, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Derivative Analysis (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its subsequent products in multi-step syntheses. While spectra for the free amino ester can be complex, data from its N-acylated derivatives are well-documented in synthetic procedures and provide clear, assignable signals for the core structure. nih.gov

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment of hydrogen atoms in the molecule. In a typical N-acyl derivative of this compound, the aromatic protons on the 4-nitrophenyl ring appear as two distinct doublets due to their ortho- and meta-positions relative to the nitro group. The methoxy (B1213986) group of the ester presents as a sharp singlet, while the protons on the chiral backbone (α- and β-carbons) form a more complex splitting pattern (an ABX system) due to their diastereotopic nature. nih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR complements the proton data by identifying all unique carbon environments. Key signals include the ester carbonyl carbon at the low-field end of the spectrum, the aromatic carbons with distinct shifts for the nitro-substituted carbon and the protonated carbons, and the aliphatic carbons of the amino acid backbone and the methyl ester. nih.gov This technique is particularly useful for confirming the successful incorporation of the amino acid into a larger molecule and for monitoring reactions at the ester or amino termini. rsc.org

The following tables present typical NMR chemical shift ranges for an N-acylated derivative of this compound, as observed in a deuterated chloroform (B151607) (CDCl₃) solvent. nih.gov

Interactive Data Table: ¹H NMR Data for an N-Acyl-4-Nitro-phenylalanine methyl ester derivative nih.gov

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (meta to NO₂) | ~ 8.17 | Doublet (d) | ~ 9 |

| Aromatic (ortho to NO₂) | ~ 7.30 | Doublet (d) | ~ 9 |

| α-CH | ~ 5.02 | Doublet of triplets (dt) | ~ 7, 6 |

| -OCH₃ | ~ 3.78 | Singlet (s) | N/A |

| β-CH₂ | ~ 3.22 - 3.35 | AB part of ABX system | ~ 6, 14 |

Interactive Data Table: ¹³C NMR Data for an N-Acyl-4-Nitro-phenylalanine methyl ester derivative nih.gov

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Ester C=O | ~ 171.5 |

| C-NO₂ | ~ 146.8 |

| C-CH₂ (ipso) | ~ 145.7 |

| Aromatic CH (meta to NO₂) | ~ 130.9 |

| Aromatic CH (ortho to NO₂) | ~ 123.6 |

| α-CH | ~ 52.5 |

| -OCH₃ | ~ 51.7 |

| β-CH₂ | ~ 36.7 |

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Applications

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, is highly effective for identifying the key functional groups within this compound. The analysis is often performed on a solid sample, for instance, using a potassium bromide (KBr) pellet. vwr.com The IR spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to the vibrational modes of specific bonds.

Key expected vibrational frequencies include:

Nitro Group (NO₂): Strong, distinct asymmetric and symmetric stretching vibrations are characteristic of the nitro group, typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Ester Carbonyl (C=O): A strong absorption band corresponding to the stretching vibration of the ester carbonyl group is expected around 1730-1750 cm⁻¹.

Amino Group (N-H): As a hydrochloride salt, the primary amine exists as an ammonium (B1175870) group (NH₃⁺), which exhibits broad stretching bands in the 2800-3200 cm⁻¹ range. In its free base form, N-H stretching vibrations would appear around 3300-3400 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic ring typically appear just above 3000 cm⁻¹, while C=C in-ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. This compound contains a potent chromophore—the 4-nitrophenyl group—which causes it to absorb strongly in the UV region. This property is crucial for its detection in various analytical techniques, such as HPLC, where a UV detector is commonly employed. u-tokyo.ac.jpgoogle.com The absorption maximum (λmax) is influenced by the solvent and the electronic structure. While specific values for the title compound are not broadly published, the presence of the nitro-aromatic system ensures significant absorbance, typically in the 260-290 nm range, which is essential for its quantitative analysis in solution.

Chromatographic and Advanced Separation Methodologies for Enantiomers and Derivatives

Chromatographic methods are vital for the purification, purity assessment, and chiral analysis of this compound and its reaction products.

High-Performance Liquid Chromatography (HPLC) for Chiral Discrimination and Product Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound, with suppliers often guaranteeing a purity of ≥98% as determined by HPLC. google.comhelsinki.fi

Furthermore, as a chiral compound, resolving its D- and L-enantiomers is critical, especially when it is used as a building block in the synthesis of stereospecific pharmaceuticals. Chiral HPLC methods are specifically developed for this purpose. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For amino acid esters like phenylalanine methyl ester, polysaccharide-based CSPs are effective. google.com The separation of enantiomers can be achieved using normal-phase HPLC with mobile phases typically consisting of an alcohol (like isopropanol) in an alkane (like heptane (B126788) or hexane). amazonaws.com The ability to achieve baseline separation allows for the precise determination of enantiomeric excess (ee), a critical quality attribute. google.comamazonaws.com

Interactive Data Table: Example Chiral HPLC Conditions for a Related Compound amazonaws.com

| Parameter | Condition |

| Technique | Chiral HPLC |

| Stationary Phase | Chiral Stationary Phase (CSP) |

| Mobile Phase | 30% Isopropanol in Heptane |

| Detection | UV |

| Result | Baseline separation of enantiomers |

Mass Spectrometry (MS) for Characterization of Synthetic Intermediates and Products

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It is routinely used to confirm the identity of products during a synthetic sequence. Techniques like electrospray ionization (ESI) are common for analyzing polar, non-volatile compounds such as amino acid derivatives. u-tokyo.ac.jp

The mass spectrum will show a prominent peak corresponding to the molecular ion ([M]⁺) or, more commonly with ESI, the protonated molecule ([M+H]⁺). For 4-Nitro-L-phenylalanine methyl ester hydrochloride, the expected mass for the protonated free base (C₁₀H₁₂N₂O₄) is approximately 225.08 m/z. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with very high accuracy, providing definitive evidence of a compound's identity. Fragmentation patterns observed in the mass spectrum can also offer structural information, such as the loss of the methoxycarbonyl group or parts of the side chain.

Applications of 4 Nitro L Phenylalanine Methyl Ester As a Strategic Chiral Building Block

Role in Peptide and Peptidomimetic Synthesis

4-Nitro-L-phenylalanine methyl ester is a key intermediate in the synthesis of peptides and peptidomimetics. chemimpex.comsigmaaldrich.comsigmaaldrich.com Its structure allows for its incorporation into peptide chains, introducing a non-canonical amino acid that can modulate the biological activity and conformational properties of the resulting molecule. chemimpex.comnih.gov The methyl ester protection of the carboxylic acid facilitates its use in standard peptide coupling reactions. sigmaaldrich.comsigmaaldrich.com

Site-Specific Incorporation of Unnatural Amino Acids into Polypeptides

The site-specific incorporation of unnatural amino acids like 4-nitro-L-phenylalanine into polypeptides is a powerful tool for protein engineering and for studying protein structure and function. chemimpex.comacs.org While direct incorporation of the methyl ester form into ribosomal protein synthesis is not the standard method, its precursor, 4-nitro-L-phenylalanine, can be genetically encoded in response to a stop codon, enabling its insertion at specific positions within a protein sequence. acs.org The methyl ester is a crucial starting material for the synthesis of the necessary aminoacyl-tRNA synthetase and tRNA pair.

The nitro group on the phenylalanine ring can serve as a spectroscopic probe. For instance, it has been used as an infrared (IR) probe or as a quencher in Förster resonance energy transfer (FRET) pairs to study protein dynamics and interactions. peptide.com

| Feature | Description |

| Method | Genetic code expansion |

| Precursor | 4-Nitro-L-phenylalanine (derived from the methyl ester) |

| Application | Protein engineering, studying protein structure and function |

| Utility of Nitro Group | Spectroscopic probe (IR, FRET quencher) |

Synthesis of Modified Peptide Constructs and Dipeptide Derivatives

4-Nitro-L-phenylalanine methyl ester is frequently employed in the solution-phase synthesis of modified peptide constructs and dipeptide derivatives. sigmaaldrich.comsigmaaldrich.comntu.ac.uk It serves as the C-terminal residue, with its amino group available for coupling with another N-protected amino acid. For example, it has been used in the synthesis of dipeptides like Gly-Phe(4-NO2)-OMe. ntu.ac.uk These modified dipeptides are valuable tools for studying enzyme kinetics and for developing peptidomimetic drugs. The synthesis of such dipeptides often involves standard coupling reagents and procedures. ntu.ac.uk

Contributions to Rational Drug Design and Development

The unique structural and electronic properties of 4-nitro-L-phenylalanine methyl ester make it a significant contributor to rational drug design and development. chemimpex.comontosight.ai The introduction of the nitro group allows for a systematic exploration of the chemical space around a lead compound, aiding in the optimization of its pharmacological profile. chemimpex.com

Elucidation of Structure-Activity Relationships (SAR) in Bioactive Molecules

Incorporating 4-nitro-L-phenylalanine into bioactive molecules allows researchers to probe the structure-activity relationships (SAR) of drugs. nih.govmdpi.com The nitro group's electron-withdrawing properties and its potential for hydrogen bonding can significantly alter the binding affinity of a molecule to its target. ontosight.ai By comparing the activity of the nitrated analog to the parent compound, chemists can deduce the importance of electronic and steric factors at that specific position for biological activity. This approach has been utilized in the development of inhibitors for various enzymes and in understanding ligand-receptor interactions. ontosight.ainih.gov

| Modification | Impact on Molecular Properties | Application in SAR |

| Nitro Group Introduction | Alters electronic distribution, introduces potential for hydrogen bonding and dipole interactions. | Elucidates the role of electronic and steric factors in ligand-target binding. |

| Systematic Substitution | Allows for mapping of the binding pocket and optimization of interactions. | Guides the design of more potent and selective analogs. |

Design and Synthesis of Enzyme Substrate Analogs and Potent Inhibitors

4-Nitro-L-phenylalanine and its derivatives, including the methyl ester, are used to design and synthesize enzyme substrate analogs and inhibitors. chemimpex.comnih.gov The nitro group can mimic the electronic properties of a substrate's functional group or act as a reactive handle for covalent modification of the enzyme's active site. For example, nitroaromatic amino acids have been investigated as substrates or inhibitors for enzymes like adenylosuccinate synthetase. ontosight.ainih.gov The methyl ester form is a convenient starting material for synthesizing these modified amino acids.

Development of Lead Compounds for Targeted Therapeutic Research

The versatility of 4-nitro-L-phenylalanine methyl ester as a building block extends to the development of lead compounds for targeted therapeutic research. chemimpex.comchemimpex.com Its incorporation into peptide and non-peptide scaffolds has been explored in various therapeutic areas, including the development of antivirals. For instance, derivatives of 4-nitro-L-phenylalanine have been investigated as HIV-1 capsid binders, demonstrating the potential of this scaffold in generating novel therapeutic agents. mdpi.com The ability to modify the nitro group into other functionalities further enhances its utility in lead optimization.

Utilization in Synthetic Biology and Expanded Genetic Codes

The advent of synthetic biology has provided powerful tools to expand the genetic code of living organisms, enabling the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. This technology has opened up new avenues for protein engineering, allowing for the introduction of novel chemical functionalities not found in the 20 canonical amino acids. Among the diverse array of ncAAs, 4-Nitro-L-phenylalanine and its derivatives have emerged as valuable building blocks due to their unique electronic and chemical properties. Their incorporation into proteins in both prokaryotic and eukaryotic systems has been successfully demonstrated, offering a versatile platform for a range of applications. unl.edu

The ability to introduce 4-Nitro-L-phenylalanine at specific sites within a protein sequence allows for precise manipulation of protein structure and function. This strategic placement is achieved through the use of engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a nonsense codon, typically the amber stop codon (UAG), and insert the ncAA at that position during translation. unl.edu This methodology has been pivotal in harnessing the potential of 4-Nitro-L-phenylalanine derivatives in synthetic biology.

Methodologies for Genetic Incorporation of 4-Nitro-L-phenylalanine Derivatives

The site-specific incorporation of 4-Nitro-L-phenylalanine derivatives into proteins is primarily achieved through the amber suppression methodology. nih.gov This technique relies on an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the desired ncAA and charges it onto an orthogonal suppressor tRNA. This suppressor tRNA possesses an anticodon (CUA) that recognizes the amber stop codon (UAG) in the messenger RNA (mRNA), leading to the insertion of the ncAA into the growing polypeptide chain instead of translation termination.

Several orthogonal aaRS/tRNA pairs have been developed and optimized for the efficient incorporation of 4-Nitro-L-phenylalanine and its analogs. Notably, engineered versions of the tyrosyl-tRNA synthetase (TyrRS) from Escherichia coli and the pyrrolysyl-tRNA synthetase (PylRS) from archaea like Methanosarcina mazei have shown significant success. nih.gov Researchers have mutated the active sites of these synthetases to alter their substrate specificity, enabling them to recognize and activate 4-Nitro-L-phenylalanine while discriminating against the canonical amino acids. unl.edu

For instance, a mutant of the E. coli tyrosyl-tRNA synthetase has been engineered to incorporate 4-nitrophenylalanine in eukaryotic cells. unl.edu Similarly, a rationally designed mutant of the Methanosarcina mazei PylRS, termed MmPylRS, has been utilized for the genetic incorporation of various phenylalanine derivatives, including those with nitro groups. nih.gov

Table 1: Engineered Aminoacyl-tRNA Synthetase Systems for 4-Nitro-L-phenylalanine Incorporation

| Organism/System | Engineered Synthetase | Non-Canonical Amino Acid | Codon |

| Escherichia coli | Mutant E. coli Tyrosyl-tRNA Synthetase | 4-Nitro-L-phenylalanine | UAG (Amber) |

| Eukaryotic Cells | Mutant E. coli Tyrosyl-tRNA Synthetase | 4-Nitro-L-phenylalanine | UAG (Amber) |

| Escherichia coli | Mutant Methanosarcina mazei Pyrrolysyl-tRNA Synthetase (MmPylRS) | Phenylalanine Derivatives (including nitro-substituted) | UAG (Amber) |

The fidelity and efficiency of incorporation are critical parameters in these experiments. The yields of proteins containing 4-Nitro-L-phenylalanine can be influenced by several factors, including the expression levels of the orthogonal synthetase and tRNA, the concentration of the ncAA in the growth medium, and the specific context of the amber codon within the target gene.

Tools for Bio-Orthogonal Labeling and Post-Translational Modification Mimicry

The incorporation of 4-Nitro-L-phenylalanine derivatives into proteins provides a powerful toolkit for bio-orthogonal labeling and for mimicking post-translational modifications (PTMs). The nitro group of 4-nitrophenylalanine serves as a versatile chemical handle that is inert to most biological reactions but can be selectively modified under specific chemical conditions.

A key application is the reduction of the nitro group to an amine group. This newly introduced amine can then be targeted by amine-reactive fluorescent dyes, biotin, or other molecular probes, allowing for the site-specific labeling of the protein of interest. nih.gov This approach enables detailed studies of protein localization, interaction, and dynamics within a cellular context.

Furthermore, the genetic incorporation of ncAAs is a powerful strategy to mimic post-translational modifications, which are often difficult to produce and study using traditional recombinant expression systems. nih.gov While there are no natural aromatic amino acids with a negative charge to directly mimic phosphotyrosine, the incorporation of structurally similar, non-hydrolyzable analogs has proven to be a successful strategy. nih.gov For example, 4-phosphomethyl-L-phenylalanine has been genetically encoded to act as a stable mimic of phosphotyrosine, facilitating the study of protein phosphorylation. nih.gov Although not a direct mimic, the introduction of the polar nitro group of 4-nitrophenylalanine can be used to probe electrostatic interactions within protein binding sites.

The unique spectroscopic properties of the nitro group also make 4-nitrophenylalanine a useful intrinsic probe. The vibrational frequency of the nitro group is sensitive to its local environment, allowing for its use as an infrared (IR) probe to report on changes in protein conformation and hydration.

Table 2: Applications of Genetically Encoded 4-Nitro-L-phenylalanine Derivatives

| Application | Methodology | Utility |

| Bio-orthogonal Labeling | Reduction of the nitro group to an amine, followed by reaction with amine-reactive probes. | Site-specific attachment of fluorophores, biotin, and other molecular probes for studying protein function and localization. |

| Post-Translational Modification Mimicry | Introduction of a polar group to probe electrostatic interactions or use of analogs to mimic phosphorylated residues. | Investigation of the roles of post-translational modifications in cellular signaling and regulation. |

| Spectroscopic Probing | Utilizing the sensitivity of the nitro group's vibrational frequency to the local environment. | Real-time monitoring of protein conformational changes and interactions. |

Interdisciplinary Research Realms and Functional Applications

Enzymatic and Biocatalytic Studies

Biocatalyzed Ester Hydrolysis and Synthetic Transformations

4-Nitro-phenylalanine methyl ester is recognized as a versatile building block, particularly in the field of peptide synthesis. chemimpex.comsigmaaldrich.comsigmaaldrich.com Its structure, comprising a reactive ester group and a modifiable amino group, makes it a suitable substrate for enzyme-catalyzed reactions, which offer high selectivity and efficiency under mild conditions.

While direct studies on the enzymatic hydrolysis of this compound are specific, the reactivity of its parent compound, phenylalanine methyl ester, provides a strong model for its biocatalytic potential. Proteases such as thrombin and chymotrypsin (B1334515) are known to catalyze the hydrolysis of phenylalanine methyl ester. nih.gov This suggests that the nitrated derivative could also serve as a substrate for these or similar hydrolases, allowing for controlled cleavage of the ester group in biochemical settings.

Furthermore, the compound is an excellent candidate for enzyme-catalyzed synthetic transformations, most notably in peptide bond formation. The enzyme thermolysin has been successfully used to catalyze the condensation reaction between Z-L-aspartic acid and L-phenylalanine methyl ester to produce an aspartame (B1666099) precursor. nih.gov This type of enzymatic synthesis, where the methyl ester serves as the acyl acceptor, highlights a key application for this compound in the chemo-enzymatic synthesis of novel peptides containing the nitro-phenylalanine residue. The nitro group can be subsequently reduced to an amino group, providing a pathway to introduce other functionalities.

Table 1: Representative Biocatalytic Reactions Involving Phenylalanine Methyl Ester as a Model Substrate This table showcases enzymatic transformations for which the parent compound, L-phenylalanine methyl ester, is a known substrate, illustrating the potential biocatalytic applications for its 4-nitro derivative.

| Reaction Type | Enzyme | Substrates | Product |

|---|---|---|---|

| Ester Hydrolysis | Thrombin, Chymotrypsin | L-Phenylalanine methyl ester, Water | L-Phenylalanine |

| Peptide Synthesis | Thermolysin (immobilized) | Z-L-Aspartic acid, L-Phenylalanine methyl ester | α-Z-L-Aspartyl-L-phenylalanine methyl ester |

Advanced Probes for Investigating Local Biochemical Environments

The introduction of a nitro group onto the phenyl ring of phenylalanine methyl ester creates a powerful spectroscopic and interactive probe that can be used to explore the microenvironments within proteins and other biomolecular systems.

The unnatural amino acid L-4-nitrophenylalanine, the core component of the ester, serves as a highly sensitive infrared (IR) probe for local protein environments. The nitro group's symmetric stretching vibration (νs(NO₂)) occurs in a region of the IR spectrum that is relatively free from interference from the protein backbone itself, allowing for clear detection.

The frequency of this vibration is exquisitely sensitive to the polarity and electrostatic field of its immediate surroundings. Research has demonstrated that the νs(NO₂) frequency of L-4-nitrophenylalanine incorporated into superfolder green fluorescent protein (sfGFP) exhibits a discernible shift depending on its location. When moved from a solvent-exposed position to a more partially buried and less polar site, the frequency showed a red-shift of 7.7 cm⁻¹. This sensitivity allows researchers to map the local environment within a protein with high precision. The identity of the vibrational band can be unequivocally confirmed through isotopic labeling (e.g., using ¹⁵NO₂), which induces a predictable shift in the frequency.

Table 2: Environmental Sensitivity of the L-4-Nitrophenylalanine IR Probe Illustrative data on the shift of the nitro symmetric stretching frequency based on its local environment within a protein.

| Probe Location in Protein | Environment | IR Frequency Shift |

|---|---|---|

| Solvent-Exposed Site | Polar, aqueous | Baseline Frequency |

| Partially Buried Site | Less Polar, interior | Red-shifted by ~7.7 cm⁻¹ |

The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the phenyl ring, which in turn governs its non-covalent interactions. This makes 4-nitro-phenylalanine a unique residue for studying electronic effects on protein structure and stability. nih.gov

Aromatic and π-Stacking Interactions: The electron-deficient π-system of the nitro-substituted ring engages in strong π-stacking interactions with the electron-rich aromatic side chains of natural amino acids like tryptophan (Trp), tyrosine (Tyr), phenylalanine (Phe), and histidine (His). nih.gov Computational studies have quantified these interactions, revealing them to be exceptionally strong, with binding energies reaching up to -14.6 kcal/mol. nih.gov The strength of these stacking interactions generally follows the order: Trp > Tyr > Phe ≈ His. nih.gov These interactions are not perfectly additive and are influenced by the specific geometry of the complex, which can be T-shaped (edge-to-face) or parallel-displaced. nih.govcolostate.edu The ability to form such stable interactions makes the 4-nitrophenylalanine residue a valuable tool for engineering specific aromatic contacts in protein design.

Table 3: Calculated π-Stacking Interaction Energies with Nitrobenzene (B124822) as a Model for the 4-Nitro-phenylalanine side chain Data from DFT and ab initio computations showing the strength of interaction between nitrobenzene and various aromatic amino acid side chains.

| Interacting Residue | Estimated Binding Energy (kcal/mol) |

|---|---|

| Tryptophan (Trp) | Strongest |

| Tyrosine (Tyr) | > Phenylalanine |

| Phenylalanine (Phe) | ≈ Histidine |

| Histidine (His) | ≈ Phenylalanine |

Source: Adapted from computational studies on nitroarene-aromatic interactions. nih.gov

Fluorescence Quenching: The nitroaromatic moiety is a well-known electron acceptor and can act as an effective quencher of fluorescence. mdpi.comresearchgate.net When placed in proximity to a fluorescent molecule (a fluorophore), such as a fluorescently labeled protein or another aromatic amino acid like tryptophan, the 4-nitrophenylalanine residue can quench the fluorophore's emission through a process of photoinduced electron transfer (PET). This property allows it to be used in designing biosensors or in Förster resonance energy transfer (FRET) based assays to measure distances and detect binding events. The quenching efficiency is dependent on the distance and orientation between the nitro group and the fluorophore, providing a sensitive molecular ruler for biochemical studies.

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Simulation Studies of 4-Nitro-L-phenylalanine Methyl Ester Systems

Molecular modeling and simulation techniques are instrumental in exploring the conformational landscape and dynamic behavior of systems containing 4-nitro-L-phenylalanine methyl ester. These methods are particularly valuable for understanding how the incorporation of this non-natural amino acid affects the structure and stability of peptides and proteins.

Molecular dynamics (MD) simulations, a cornerstone of molecular modeling, have been employed to study proteins modified with p-nitro-L-phenylalanine. A key challenge in such simulations is the accurate parameterization of the force field for the unnatural amino acid. The force field is a set of functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For standard amino acids, these parameters are well-established in force fields like CHARMM and AMBER. However, for modified residues like 4-nitro-L-phenylalanine, new parameters for bond lengths, angles, dihedrals, and charges associated with the nitro group must be developed and validated.

A notable study focused on the MD simulation of B lymphocyte stimulator (BAFF) protein incorporated with p-nitro-L-phenylalanine. cpu.edu.cn In this research, the CHARMM force field was extended by defining the parameters for the nitro group. cpu.edu.cn The newly defined parameters for bonds, angles, and dihedrals were crucial for accurately simulating the behavior of the modified protein. cpu.edu.cn

The stability of the simulated system was assessed by monitoring the root mean square deviation (RMSD) of the protein backbone from its initial structure over time. The RMSD of the entire protein solution system was reported to be 2.5 Å, indicating that the simulation reached a stable state. cpu.edu.cn

Further analysis involved calculating the root mean square fluctuation (RMSF) for each residue. RMSF measures the deviation of each atom from its average position and provides insights into the flexibility of different regions of the protein. The study found that the RMSF of the p-nitro-L-phenylalanine residue was 3.7 Å, which was significantly higher than other residues in the β-pleated sheet regions and was closer to the flexibility of loop regions. cpu.edu.cn This suggests that the introduction of the nitro group can induce local flexibility in the protein structure, which may have implications for its biological activity and potential to create new conformational epitopes. cpu.edu.cn

Table 1: Molecular Dynamics Simulation Parameters and Results for BAFF with p-nitro-L-phenylalanine

| Parameter | Value/Observation | Reference |

| Force Field | CHARMM (with new parameters for nitro group) | cpu.edu.cn |

| System RMSD | 2.5 Å | cpu.edu.cn |

| p-nitro-L-phenylalanine RMSF | 3.7 Å | cpu.edu.cn |

| Implication | Increased local flexibility at the modification site | cpu.edu.cn |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 4-nitro-L-phenylalanine methyl ester. These methods provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding a molecule's chemical behavior.

While specific DFT studies on 4-nitro-L-phenylalanine methyl ester are not abundant in the public domain, the principles can be illustrated by examining computational studies on structurally related molecules, such as 4-nitrophenylisocyanate. nanobioletters.com These studies demonstrate the methodology and the types of insights that can be gained.

A typical DFT study begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure. Following optimization, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and polarizability. A smaller gap generally implies higher reactivity. nanobioletters.com

For instance, in the computational analysis of 4-nitrophenylisocyanate using the B3LYP/6-311++G(d,p) basis set, the HOMO-LUMO energy gap was calculated to be 4.516 eV. nanobioletters.com The distribution of these frontier orbitals reveals the regions of the molecule most likely to be involved in chemical reactions. In many nitroaromatic compounds, the HOMO and LUMO are often localized over the entire molecule, indicating a delocalized electron system. nanobioletters.com

Another important property derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the charge distribution on the molecule's surface. It helps to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule will interact with other chemical species. nanobioletters.com Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

Table 2: Representative Quantum Chemical Properties and Their Significance

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | 3D map of the charge distribution on the molecular surface. | Predicts sites for electrophilic and nucleophilic attack. |

By applying these quantum chemical methods to 4-nitro-L-phenylalanine methyl ester, researchers can gain a fundamental understanding of its electronic properties. This knowledge is invaluable for predicting its reactivity in various chemical environments, such as during peptide synthesis, and for designing novel molecules with specific electronic characteristics.

Future Directions and Emerging Research Avenues

Prospective Developments in 4-Nitro-L-phenylalanine Methyl Ester Synthesis and Application

The future of 4-nitro-L-phenylalanine methyl ester is intrinsically linked to innovations in its production and its use in novel applications, particularly in the realms of pharmaceuticals and materials science.

Advancements in Synthesis

Traditional methods for the synthesis of L-4-nitrophenylalanine, the precursor to its methyl ester, often involve the nitration of L-phenylalanine using a mixture of concentrated sulfuric and nitric acids in a batch reactor. researchgate.net This method can yield up to 65.2% of the desired product but is often accompanied by the formation of by-products, such as the condensation product of L-4-nitrophenylalanine and L-2-nitrophenylalanine. researchgate.net To address these limitations, research is moving towards more efficient and environmentally friendly synthetic routes.

One promising development is the use of tubular reactors for the nitration of L-phenylalanine. researchgate.net This continuous flow method offers better control over reaction conditions, leading to a higher yield of 80.9% and a reduction in the formation of dimeric by-products. researchgate.net The enhanced reaction rate and efficiency of tubular reactors make them a more suitable option for large-scale industrial production. researchgate.net A patent has also been filed for a synthesis method utilizing a coil reactor, a type of tubular reactor, which allows for a continuous process with controlled temperature and residence time. google.com

In a significant step towards "green chemistry," researchers have successfully engineered a de novo biosynthetic pathway for L-4-nitrophenylalanine in Escherichia coli . researchgate.net This biocatalytic approach uses glucose as a starting material and employs an N-oxygenase enzyme to introduce the nitro group, representing the first example of a de novo pathway for an unnatural but widely used non-standard amino acid. researchgate.net While this method currently produces the amino acid and not the methyl ester directly, it provides a foundation for developing chemoenzymatic strategies where the biosynthesized amino acid is subsequently esterified, potentially using enzymatic methods like lipase-catalyzed esterification, which are known for their high selectivity and mild reaction conditions. nih.gov

These advancements in the synthesis of the parent amino acid are crucial for the future of 4-nitro-L-phenylalanine methyl ester, as they promise more sustainable and cost-effective production, which in turn will facilitate its broader application in research and industry.

Emerging Applications

The utility of 4-nitro-L-phenylalanine methyl ester as a building block in the synthesis of bioactive molecules is well-established, particularly in the development of peptide-based drugs. chemimpex.com Its incorporation into peptides allows for the exploration of structure-activity relationships, aiding in the design of novel therapeutic agents for conditions such as neurological disorders. chemimpex.com

An exciting and emerging application lies in the field of drug delivery and immunology . Researchers have developed novel poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules (NAPA-HPNs) . These nanocapsules, with an average size of 100-150 nm, are biocompatible and capable of encapsulating and facilitating the sustained release of immunomodulatory drugs. Furthermore, these nanocapsules have been shown to exhibit adjuvant properties, stimulating the innate immune system by skewing macrophages towards a pro-inflammatory M1 phenotype. This dual function as both a drug carrier and an immune adjuvant makes NAPA-HPNs promising for the management of infectious diseases and cancers where immune stimulation is beneficial.

In the realm of materials science , 4-nitro-L-phenylalanine methyl ester is being explored for the creation of functionalized polymers and advanced materials. chemimpex.com Its ability to participate in various chemical reactions makes it a versatile component for developing materials with specific optical or electronic properties, contributing to advancements in nanotechnology. chemimpex.com The development of thermo-sensitive polymers from related N-acryloylglycine esters suggests the potential for creating "smart" materials based on phenylalanine derivatives that respond to environmental stimuli. deepdyve.com

Challenges and Opportunities in Interdisciplinary Research Exploiting its Unique Characteristics

The distinctive features of 4-nitro-L-phenylalanine methyl ester present both hurdles and exciting prospects for interdisciplinary research at the intersection of chemistry, biology, and materials science.

Challenges

A significant challenge in the application of peptides containing 4-nitrophenylalanine in biological systems is the potential for fluorescence quenching . The nitro group can act as a quencher for certain fluorophores, which can interfere with fluorescence-based assays such as Förster Resonance Energy Transfer (FRET) that are commonly used to study protein-protein interactions and conformational changes. nih.govnih.gov This necessitates careful selection of fluorescent probes and experimental design to avoid misleading results.

Opportunities

Despite the challenges, the unique characteristics of 4-nitrophenylalanine offer a wealth of opportunities for innovative research. The nitro group serves as a powerful spectroscopic probe for studying local environments within proteins. The symmetric stretching frequency of the nitro group is sensitive to the polarity of its surroundings, allowing it to be used as an infrared (IR) probe . acs.orgnih.gov By incorporating 4-nitrophenylalanine at specific sites in a protein, researchers can use Fourier-transform infrared (FTIR) spectroscopy to gain insights into protein structure, dynamics, and interactions with other molecules. acs.orgnih.gov

The nitro group also functions as a versatile chemical handle for bioconjugation. It can be readily reduced to an amino group, which can then be used for the attachment of other molecules, such as fluorescent dyes. This provides a method for site-specific labeling of peptides and proteins. rsc.org This approach has been used to introduce a fluorophore into a peptide chain by reacting the azlactone of N-acetyl-(p-nitro)phenylalanine followed by reduction of the nitro group.

Moreover, the cleavage of nitrophenol-containing compounds can be exploited for colorimetric detection , offering a visual readout for chemical reactions or drug release. nih.gov For instance, a nitrophenol carbonate has been designed for ligand-directed in situ bioconjugation and drug delivery, where the release of the 4-nitrophenolate (B89219) leaving group provides a colorimetric indicator of drug release. nih.gov This property could be harnessed to develop novel diagnostic tools and "smart" drug delivery systems that provide a visual confirmation of their action.

The ability to genetically incorporate 4-nitrophenylalanine into proteins with high efficiency and fidelity using engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs further expands the opportunities for its use in chemical biology and synthetic biology. acs.org This allows for the precise placement of this unnatural amino acid within a protein, enabling detailed studies of protein function and the engineering of proteins with novel properties.

Q & A

Q. What are the key physicochemical properties of 4-nitro-phenylalanine methyl ester, and how do they influence experimental design?

this compound (C₁₀H₁₂N₂O₄) has a molecular weight of 224.21 g/mol, a density of 1.283 g/cm³, and a boiling point of 360°C at 760 mmHg. Its logP value (1.86) suggests moderate hydrophobicity, which is critical for solubility considerations in organic-aqueous reaction systems. The nitro group introduces electron-withdrawing effects, influencing reactivity in peptide coupling or enzymatic studies. Researchers should prioritize anhydrous conditions for synthesis due to potential ester hydrolysis .

Q. What are the established synthetic routes for this compound?

A common route involves nitration of L-phenylalanine followed by esterification. For example:

- Step 1 : Nitration of L-phenylalanine with nitric acid yields 4-nitro-L-phenylalanine.

- Step 2 : Esterification using methanol and HCl forms the methyl ester .

Alternative methods include diazotization of precursor aromatic amines, though yields may vary depending on nitro group stability .

Q. What analytical methods are recommended for characterizing purity and structure?

- GC-MS : Quantifies methyl ester content and detects impurities (e.g., residual reactants) .

- FT-IR : Identifies functional groups (e.g., nitro stretch at ~1520 cm⁻¹, ester carbonyl at ~1740 cm⁻¹) .

- HPLC : Validates enantiomeric purity, especially for chiral applications .

Q. What safety protocols are essential for handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential HCl release during synthesis .

- Storage : In airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

The Taguchi method (orthogonal array design) is effective for optimizing parameters:

- Variables : Catalyst concentration (e.g., KOH vs. HCl), alcohol/oil molar ratio, temperature.

- Best practices : Catalyst concentration (1.5 wt%) and 60°C reaction temperature maximize esterification efficiency .

- Validation : ANOVA analysis confirms catalyst concentration as the most significant factor (p < 0.05) .

Q. How does the nitro group impact stability under varying pH and temperature?

- Acidic conditions : Nitro groups are stable, but ester bonds may hydrolyze.

- Basic conditions : Nitro groups may undergo reduction, requiring inert atmospheres (e.g., N₂) to prevent side reactions .

- Thermal stability : Decomposition above 200°C necessitates controlled heating in synthesis .

Q. What strategies resolve contradictions in enzymatic activity studies using this compound?

- Control experiments : Compare activity with non-nitrated analogs (e.g., phenylalanine methyl ester) to isolate nitro group effects.

- Kinetic assays : Use stopped-flow techniques to monitor transient intermediates in protease-substrate interactions .

- Statistical validation : Replicate experiments with ≥3 technical replicates to account for batch variability .

Q. How can derivatives of this compound be designed for structure-activity studies?

Q. What advanced techniques validate its role in pharmacological models?

Q. How to address discrepancies in methyl ester quantification across analytical platforms?

- Calibration curves : Use internal standards (e.g., deuterated analogs) in GC-MS to correct for matrix effects .

- Cross-validation : Compare HPLC retention times with NMR (¹H, ¹³C) for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.